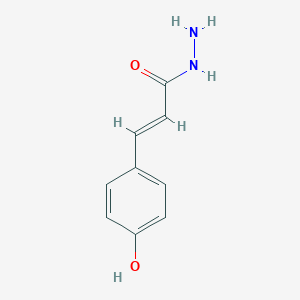![molecular formula C31H31N3O2 B296028 11-(2-octoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B296028.png)
11-(2-octoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether is a complex organic compound that belongs to the class of pyrimidobenzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromeno-pyrimido-benzimidazole core, which is a fused ring system, attached to a phenyl octyl ether moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether typically involves multi-step organic reactions. One common method includes the condensation of an appropriate chromene derivative with a pyrimidobenzimidazole precursor under reflux conditions in a suitable solvent such as pyridine . The reaction may require the use of catalysts or specific reagents to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but may have different substituents.
Chromeno-pyrimidobenzimidazoles: These compounds have a similar fused ring system but may differ in the attached functional groups.
Uniqueness
2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether is unique due to its specific combination of a chromeno-pyrimido-benzimidazole core with a phenyl octyl ether moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C31H31N3O2 |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
11-(2-octoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C31H31N3O2/c1-2-3-4-5-6-13-20-35-28-19-12-8-15-23(28)29-33-31-24(21-22-14-7-11-18-27(22)36-31)30-32-25-16-9-10-17-26(25)34(29)30/h7-12,14-19H,2-6,13,20-21H2,1H3 |
Clave InChI |
UBCYINGTSILZDM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
SMILES canónico |
CCCCCCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


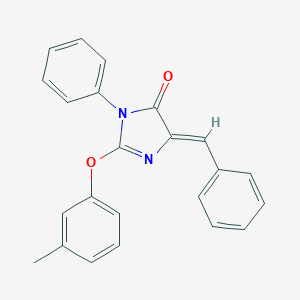
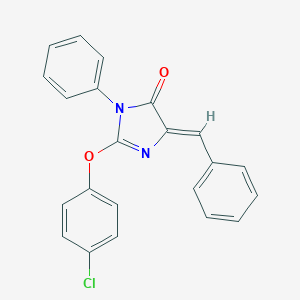
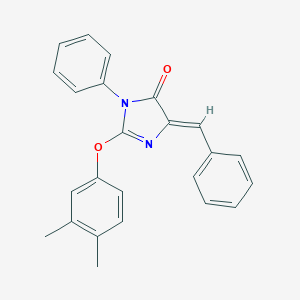
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)

![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
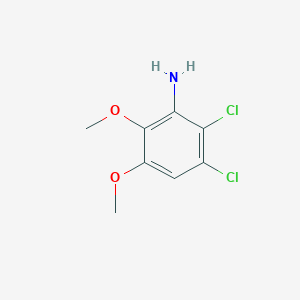
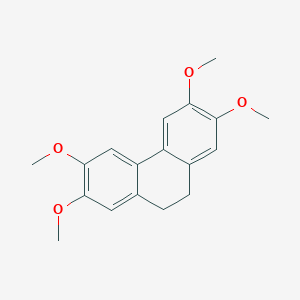
![Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B295957.png)
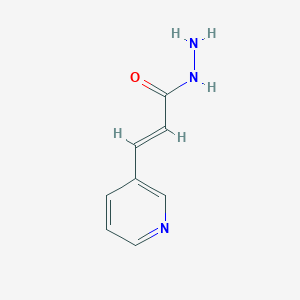

![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)
